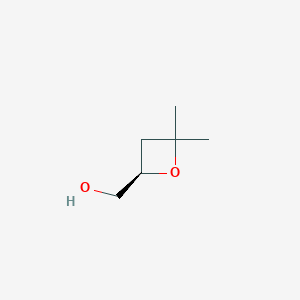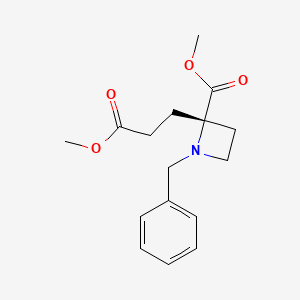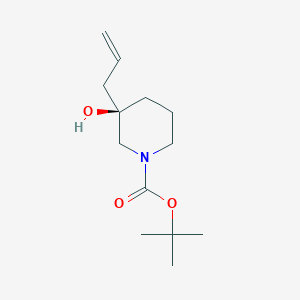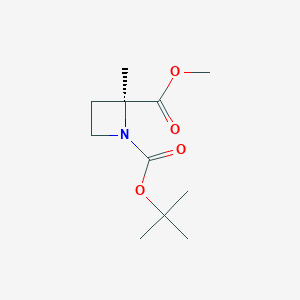
(R)-(4,4-Dimethyloxetan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4,4-Dimethyloxetan-2-yl)methanol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-Dimethyloxetan-2-yl)methanol typically involves the use of chiral catalysts or starting materials to ensure the desired ®-configuration. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-(4,4-Dimethyloxetan-2-yl)methanol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as chiral ligands or enzymes can be employed to achieve high enantioselectivity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-(4,4-Dimethyloxetan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ®-(4,4-Dimethyloxetan-2-yl)aldehyde or ®-(4,4-Dimethyloxetan-2-yl)carboxylic acid.
Reduction: Formation of ®-(4,4-Dimethyloxetane).
Substitution: Formation of ®-(4,4-Dimethyloxetan-2-yl)halides or ®-(4,4-Dimethyloxetan-2-yl)amines.
Scientific Research Applications
®-(4,4-Dimethyloxetan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-(4,4-Dimethyloxetan-2-yl)methanol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the oxetane ring. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
(S)-(4,4-Dimethyloxetan-2-yl)methanol: The enantiomer of the compound with the opposite (S)-configuration.
4,4-Dimethyloxetan-2-one: A related compound with a ketone functional group instead of a hydroxyl group.
4,4-Dimethyloxetane: The fully reduced form of the compound without the hydroxyl group.
Uniqueness
®-(4,4-Dimethyloxetan-2-yl)methanol is unique due to its chiral nature and the presence of both a hydroxyl group and an oxetane ring. This combination of features makes it a versatile compound in various chemical reactions and applications, particularly in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
[(2R)-4,4-dimethyloxetan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONQJJPVGPKQE-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](O1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (2R)-2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217118.png)
![[(2R)-4,4-dimethyloxetan-2-yl]methanamine](/img/structure/B8217123.png)


![ethyl (2S)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B8217142.png)
![tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B8217150.png)
![tert-butyl (5S)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B8217155.png)

![3-bromo-1-[(2S)-oxan-2-yl]pyrazole](/img/structure/B8217169.png)
![1-O-benzyl 9-O-tert-butyl (5S)-1,9-diazaspiro[4.5]decane-1,9-dicarboxylate](/img/structure/B8217172.png)
![(5R)-1,7-diazaspiro[4.4]nonan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B8217177.png)
![benzyl (4S)-3-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8217183.png)
![(4S)-1-benzyl-1,7-diazaspiro[3.4]octane](/img/structure/B8217196.png)
![(5R)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride](/img/structure/B8217204.png)
